Liotrix Liotrix Liotrix is a phenylalanine derivative.
Liotrix is a synthetically derived thyroid hormone replacement preparation. It consists of levothyroxine sodium (thyroxine, T4) and liothyronine sodium (triiodothyronine, T3) in a 4 to 1 ratio by weight. Liotrix was developed when it was believed that serum levels of both T4 and T3 were maintained by direct thyroidal secretion. It is now known that the thyroid gland secretes approximately ten times more T4 than T3 and that 80% of serum T3 is derived from deiodination of T4 in peripheral tissues. Administration of levothyroxine alone is sufficient for maintaining serum T4 and T3 levels in most patients and combination hormone replacement therapy generally offers no therapeutic advantage. In fact, administration of T3 may result in supratherapeutic levels of T3.
Brand Name: Vulcanchem
CAS No.: 8065-29-0
VCID: VC1613121
InChI: InChI=1S/C15H11I4NO4.C15H12I3NO4.2Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);1-4,6,12,20H,5,19H2,(H,21,22);;/q;;2*+1/p-2/t2*12-;;/m00../s1
SMILES: C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+].[Na+]
Molecular Formula: C30H21I7N2Na2O8
Molecular Weight: 1471.8 g/mol

Liotrix

CAS No.: 8065-29-0

Cat. No.: VC1613121

Molecular Formula: C30H21I7N2Na2O8

Molecular Weight: 1471.8 g/mol

* For research use only. Not for human or veterinary use.

Liotrix - 8065-29-0

Specification

CAS No. 8065-29-0
Molecular Formula C30H21I7N2Na2O8
Molecular Weight 1471.8 g/mol
IUPAC Name disodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate
Standard InChI InChI=1S/C15H11I4NO4.C15H12I3NO4.2Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);1-4,6,12,20H,5,19H2,(H,21,22);;/q;;2*+1/p-2/t2*12-;;/m00../s1
Standard InChI Key LKYWLLWWYBVUPP-XOCLESOZSA-L
Isomeric SMILES C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)[O-])N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.[Na+].[Na+]
SMILES C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+].[Na+]
Canonical SMILES C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+].[Na+]

Introduction

Chemical Composition and Structure

Liotrix is a synthetic thyroid hormone preparation that combines two key thyroid hormones in a specific ratio. The composition follows a 4:1 ratio by weight of levothyroxine sodium (T4) to liothyronine sodium (T3) . This ratio was developed based on earlier understanding of thyroid physiology.

The chemical structure of liotrix incorporates both component hormones:

  • Levothyroxine sodium (T4): A tetraiodothyronine derivative with four iodine atoms

  • Liothyronine sodium (T3): A triiodothyronine derivative with three iodine atoms

It's important to note that T3 (liothyronine sodium) is approximately four times as potent as T4 (levothyroxine) on a microgram-for-microgram basis . This potency difference is accounted for in the therapeutic dosing and formulation design.

Commercially available formulations contain various strengths of these combined hormones, identified by specific tablet markings and dye combinations. The inactive ingredients typically include calcium phosphate, colloidal silicon dioxide, corn starch, lactose, and magnesium stearate .

Table 1: Composition of Liotrix Formulations

Brand NameStrengthLiothyronine (T3) ContentLevothyroxine (T4) Content
Thyrolar1/43.1 mcg12.5 mcg
Thyrolar1/26.25 mcg25 mcg
Thyrolar112.5 mcg50 mcg
Thyrolar225 mcg100 mcg
Thyrolar337.5 mcg150 mcg

Pharmacology

Mechanism of Action

The pharmacological actions of liotrix are derived from the biological activities of its component thyroid hormones. These hormones play fundamental roles in regulating metabolism throughout the body. The primary mechanisms include:

  • Enhancement of oxygen consumption by most body tissues

  • Increase in basal metabolic rate

  • Regulation of metabolism of carbohydrates, lipids, and proteins

  • Exertion of profound influence on every organ system in the body

  • Critical role in the development of the central nervous system

Thyroid hormone action occurs primarily through nuclear receptors. Both T3 and T4 bind to thyroid hormone receptors, with T3 binding with significantly higher affinity. T4 acts largely as a prohormone that is converted to the more active T3 in peripheral tissues . This conversion happens through deiodinase enzymes, particularly type 2 deiodinase (D2) .

Pharmacokinetics

The pharmacokinetic profile of liotrix is characterized by the individual properties of its component hormones, with particular attention to the more immediately active T3 component.

After oral administration, there is a distinctive spike of T3 in circulation that peaks approximately 2-3 hours after ingestion and then rapidly declines . This absorption and elimination pattern follows a two-compartment model with distinct phases:

  • Fast distribution phase: Half-life of approximately 2 hours

  • Slow elimination phase: Half-life of approximately 23 hours

The intestinal absorption of the T3 component is rapid and highly efficient, reaching more than 95% absorption by 4 hours post-administration . This rapid absorption and resulting serum T3 spike creates practical challenges for therapy with liotrix and other T3-containing preparations .

Table 2: Pharmacokinetic Parameters of Liotrix

ParameterValue
Absorption>95% within 4 hours
Distribution Phase Half-life~2 hours
Elimination Phase Half-life~23 hours
T3 Peak Concentration Time2-3 hours after administration
ModelTwo-compartment model

Therapeutic Uses

Liotrix has several FDA-approved therapeutic applications, primarily focused on thyroid hormone replacement and modulation of thyroid function. The principal indications include:

Hypothyroidism Treatment

The primary indication for liotrix is the treatment of hypothyroidism of various etiologies . Specific applications include:

  • Primary hypothyroidism resulting from functional deficiency, primary atrophy, or partial/total absence of thyroid gland

  • Secondary (pituitary) hypothyroidism

  • Tertiary (hypothalamic) hypothyroidism

  • Congenital hypothyroidism in children

  • Hypothyroidism resulting from surgery, radiation, or drug effects

Other Therapeutic Applications

Beyond hypothyroidism treatment, liotrix may be utilized for:

  • Suppression of thyroid stimulating hormone (TSH) secretion in patients with simple (nontoxic) goiter

  • Treatment or prevention of various types of euthyroid goiters, including thyroid nodules and multinodular goiter

  • Management of subacute or chronic lymphocytic thyroiditis

  • Thyroid cancer management

  • In conjunction with other antithyroid agents to treat thyrotoxicosis to prevent goitrogenesis and hypothyroidism

  • Differential diagnosis of suspected mild hyperthyroidism or thyroid gland autonomy

Dosage and Administration

The dosing of liotrix requires careful individualization based on the specific indication, patient age, and clinical response. Initiation typically begins with lower doses followed by gradual titration based on clinical and laboratory parameters.

Table 3: Dosing Guidelines for Liotrix

IndicationPopulationInitial DoseMaximum Dose
HypothyroidismAdultsThyrolar-1/2 (6.25 mcg T3, 25 mcg T4) dailyThyrolar-3 (37.5 mcg T3, 150 mcg T4) daily
Congenital HypothyroidismChildren 0-6 months3.1 mcg T3, 12.5 mcg T4 daily6.25 mcg T3, 25 mcg T4 daily

Adverse Effects

Liotrix therapy may be associated with a range of adverse effects, particularly when dosing exceeds physiologic requirements, mimicking hyperthyroidism.

Common Adverse Effects

Frequently reported adverse effects include:

  • Cardiovascular: Palpitations, tachycardia, arrhythmia, increased blood pressure

  • Neurological: Headache, tremors, anxiety, insomnia, mood changes

  • Gastrointestinal: Stomach cramps, diarrhea, vomiting, increased appetite

  • Metabolic: Weight loss

  • Other: Muscle weakness, fatigue, hair loss, abnormal liver function tests

Serious Adverse Effects

More severe adverse reactions that require prompt medical attention include:

  • Heart failure and atrial fibrillation

  • Severe headaches with pain behind the eyes

  • Chest pressure that may spread to the jaw or shoulder

  • Shortness of breath or weak/shallow breathing

  • Severe neurological symptoms including confusion, difficulty concentrating

  • In children or adolescents: pain, stiffness, and trouble moving the legs

Table 4: Common Adverse Effects of Liotrix

SystemAdverse Effects
CardiovascularPalpitations, tachycardia, arrhythmia, increased blood pressure
NeurologicalHeadache, tremors, anxiety, insomnia, mood changes
GastrointestinalDiarrhea, stomach cramps, vomiting, increased appetite
MetabolicWeight loss
DermatologicHair loss, urticaria
OtherMuscle weakness, fatigue

Contraindications and Precautions

Absolute Contraindications

Liotrix is absolutely contraindicated in:

  • Thyrotoxicosis (untreated hyperthyroidism)

  • Uncorrected adrenal insufficiency

  • Untreated hypopituitarism

Precautions and Special Considerations

Careful monitoring and potential dosage adjustments are required in patients with:

  • Cardiovascular disease, particularly coronary artery disease

  • Endocrine disorders

  • Hypertension

  • Diabetes mellitus

  • Osteoporosis

  • History of infertility

Additionally, elderly patients and those with longstanding hypothyroidism typically require more gradual initiation and more conservative dosing.

Drug Interactions

Liotrix interacts with various medications, affecting either its own efficacy or the effectiveness of concomitant medications.

Significant Drug Interactions

Key interactions include:

  • Sodium Iodide I-131: Concomitant use decreases thyroid gland uptake of sodium iodide I-131, reducing efficacy of radiopharmaceutical therapy

  • Didanosine: Inhibits gastrointestinal absorption of liotrix, decreasing its efficacy

  • Insulin aspart/degludec: Liotrix may decrease the efficacy of these antidiabetic agents, potentially requiring dose adjustments

  • Levonorgestrel/ethinylestradiol: May decrease the efficacy of liotrix

  • Metformin: Liotrix decreases metformin efficacy

  • Warfarin: Liotrix increases warfarin efficacy, potentially increasing bleeding risk

Table 5: Drug Interactions with Liotrix

DrugInteraction Effect
Sodium Iodide I-131Decreases thyroid gland uptake, reducing efficacy
DidanosineDecreases liotrix efficacy by inhibiting GI absorption
Insulin aspart/degludecLiotrix may decrease efficacy of these drugs
Levonorgestrel/ethinylestradiolMay decrease liotrix efficacy
MetforminLiotrix decreases metformin efficacy
WarfarinLiotrix increases warfarin efficacy

Historical Context and Development

The development of liotrix reflects the evolution of understanding regarding thyroid physiology and hormone replacement strategies. Initially, liotrix was developed when it was believed that serum levels of both T4 and T3 were maintained primarily by direct thyroidal secretion .

Subsequent research has revealed that the thyroid gland actually secretes approximately ten times more T4 than T3, with approximately 80% of circulating T3 derived from peripheral deiodination of T4 in various tissues . This understanding has prompted reevaluation of the therapeutic rationale for combination therapy with fixed T4:T3 ratios.

Current clinical evidence suggests that administration of levothyroxine (T4) alone is sufficient for maintaining adequate serum T4 and T3 levels in most patients with hypothyroidism . Combination hormone replacement therapy with products like liotrix generally offers no consistent therapeutic advantage over levothyroxine monotherapy for most patients .

An additional concern with liotrix and other T3-containing preparations is the potential for supratherapeutic T3 levels following administration, due to the rapid absorption and shorter half-life of the T3 component .

Recent Research and Developments

Research interest in combination T4/T3 therapy has continued, with several developments worth noting:

Controlled Release Formulations

Efforts to address the pharmacokinetic limitations of standard liotrix formulations have led to research on controlled-release pharmaceutical compositions of liothyronine . These formulations aim to provide more stable serum T3 levels without the pronounced peaks associated with immediate-release preparations.

Reassessment of Combination Therapy

Recent investigations have reassessed the potential benefits of combination T4/T3 therapy for specific patient subpopulations who report persistent symptoms despite seemingly adequate levothyroxine monotherapy . Factors being evaluated include genetic polymorphisms affecting deiodinase function and individual variations in thyroid hormone metabolism.

Alternative Approaches

The limitations of fixed-ratio combinations like liotrix have prompted interest in more flexible approaches to combination therapy, potentially allowing individualized T3 supplementation based on specific patient needs rather than predetermined ratios .

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